molecular formula C17H33FO2 B15279707 Methyl 16-fluorohexadecanoate

Methyl 16-fluorohexadecanoate

Katalognummer: B15279707
Molekulargewicht: 288.4 g/mol
InChI-Schlüssel: ZFMXTBUVHPFAOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 16-fluorohexadecanoate is an organic compound with the molecular formula C17H33FO2. It is a fluorinated fatty acid ester, specifically a methyl ester of 16-fluorohexadecanoic acid. This compound is of interest due to its unique chemical properties imparted by the presence of a fluorine atom, which can significantly alter its reactivity and interactions compared to non-fluorinated analogs .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 16-fluorohexadecanoate can be synthesized through various methods. One common approach involves the esterification of 16-fluorohexadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of solid acid catalysts can facilitate the separation and purification processes, making the production more cost-effective .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 16-fluorohexadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl 16-fluorohexadecanoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl 16-fluorohexadecanoate involves its interaction with biological membranes and enzymes. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, affecting its distribution and activity within biological systems. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 16-fluorohexadecanoate is unique due to the specific positioning of the fluorine atom, which can significantly alter its chemical and biological properties compared to other fluorinated or halogenated analogs. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

Molekularformel

C17H33FO2

Molekulargewicht

288.4 g/mol

IUPAC-Name

methyl 16-fluorohexadecanoate

InChI

InChI=1S/C17H33FO2/c1-20-17(19)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18/h2-16H2,1H3

InChI-Schlüssel

ZFMXTBUVHPFAOV-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CCCCCCCCCCCCCCCF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.